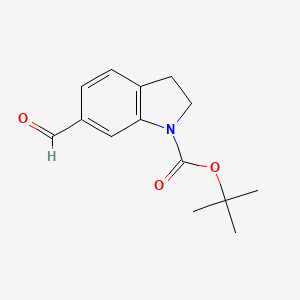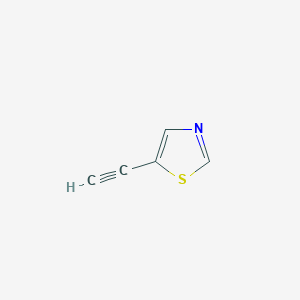
1-ベンジル-1H-インドール-6-カルボン酸
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Benzyl-1H-indole-6-carboxylic acid is a chemical compound belonging to the indole family. Indoles are heterocyclic compounds that are widely recognized for their diverse biological activities and applications in various fields, including pharmaceuticals, agriculture, and materials science. The structure of 1-benzyl-1H-indole-6-carboxylic acid consists of an indole core with a benzyl group attached to the nitrogen atom and a carboxylic acid group at the sixth position of the indole ring.
科学的研究の応用
1-Benzyl-1H-indole-6-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: The compound serves as a valuable building block for the synthesis of more complex indole derivatives and heterocyclic compounds. It is used in the development of new synthetic methodologies and reaction mechanisms.
Biology: In biological research, 1-benzyl-1H-indole-6-carboxylic acid is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties. It is also used as a probe to investigate biological pathways and molecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, including drug development and design. It is used as a lead compound for the synthesis of novel pharmaceuticals targeting various diseases.
Industry: In the industrial sector, 1-benzyl-1H-indole-6-carboxylic acid is utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.
作用機序
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, causing a variety of changes that result in their biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against certain viruses .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been reported to have antiviral activity, suggesting they may affect viral replication pathways .
Result of Action
Given the broad range of biological activities associated with indole derivatives, the effects could potentially include antiviral, anti-inflammatory, and anticancer effects, among others .
準備方法
The synthesis of 1-benzyl-1H-indole-6-carboxylic acid can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which uses phenylhydrazine and an appropriate ketone or aldehyde as starting materials. The reaction is typically carried out in the presence of an acid catalyst, such as hydrochloric acid or sulfuric acid, under reflux conditions. The resulting indole derivative is then subjected to further functionalization to introduce the benzyl and carboxylic acid groups.
Industrial production methods for 1-benzyl-1H-indole-6-carboxylic acid may involve large-scale Fischer indole synthesis or other optimized synthetic routes that ensure high yield and purity. These methods often require precise control of reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve the desired product efficiently.
化学反応の分析
1-Benzyl-1H-indole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position, using reagents such as halogens, nitrating agents, or sulfonating agents.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions, such as amide bond formation with amines or esterification with alcohols.
Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
類似化合物との比較
1-Benzyl-1H-indole-6-carboxylic acid can be compared with other similar indole derivatives, such as:
1-Methyl-1H-indole-6-carboxylic acid: Similar structure but with a methyl group instead of a benzyl group. It may exhibit different biological activities and chemical reactivity.
1-Benzyl-1H-indole-3-carboxylic acid: The carboxylic acid group is located at the third position of the indole ring. This positional isomer may have distinct properties and applications.
1-Benzyl-2-methyl-1H-indole-6-carboxylic acid: Contains an additional methyl group at the second position of the indole ring, potentially altering its chemical and biological behavior.
The uniqueness of 1-benzyl-1H-indole-6-carboxylic acid lies in its specific substitution pattern, which can influence its reactivity, binding affinity, and overall biological activity
特性
IUPAC Name |
1-benzylindole-6-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13NO2/c18-16(19)14-7-6-13-8-9-17(15(13)10-14)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVFJEFCCHRILL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=CC3=C2C=C(C=C3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591694 |
Source


|
| Record name | 1-Benzyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1030423-79-0 |
Source


|
| Record name | 1-Benzyl-1H-indole-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90591694 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














